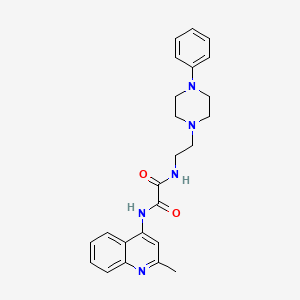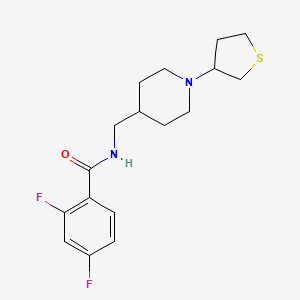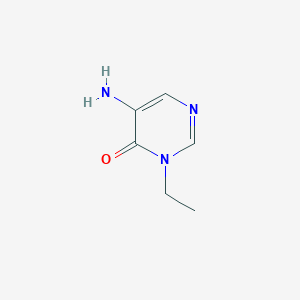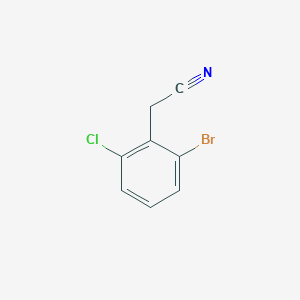![molecular formula C15H20N2O2 B2738178 N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide CAS No. 2361656-21-3](/img/structure/B2738178.png)
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide, commonly known as CYM5442, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyridine derivatives and has a molecular weight of 307.4 g/mol.
Mecanismo De Acción
The mechanism of action of CYM5442 involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Inhibition of NF-κB activity by CYM5442 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. CYM5442 also promotes the survival of neurons by activating the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
CYM5442 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, which leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. CYM5442 also promotes the survival of neurons by activating the PI3K/Akt signaling pathway. In addition, CYM5442 has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CYM5442 is its ability to inhibit the activity of NF-κB, which makes it a promising candidate for the treatment of inflammatory diseases and cancer. CYM5442 has also been shown to have neuroprotective properties, which could make it a useful therapeutic agent for the treatment of neurodegenerative diseases. However, one of the limitations of CYM5442 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CYM5442. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on developing analogs of CYM5442 with improved pharmacological properties. Finally, research could also focus on exploring the potential therapeutic applications of CYM5442 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of CYM5442 involves the reaction of 6-cyclohexyloxypyridine-3-carbaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by a reduction step to yield the final product. The overall yield of the synthesis process is about 40%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CYM5442 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and neuroprotective properties. In particular, CYM5442 has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cancer. CYM5442 has also been shown to promote the survival of neurons and protect them from oxidative stress.
Propiedades
IUPAC Name |
N-[(6-cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-10-12-8-9-15(17-11-12)19-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUAFJMJTDCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)





![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)
